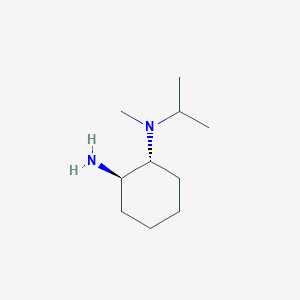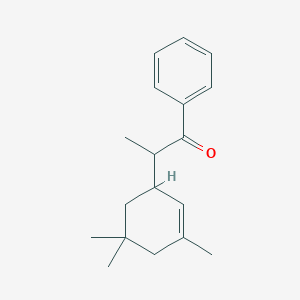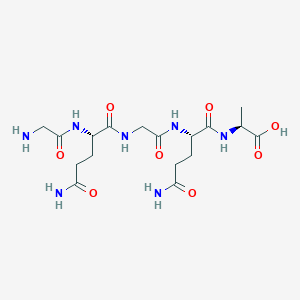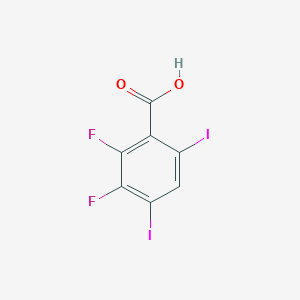![molecular formula C36H38S9 B12578805 3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene CAS No. 200422-56-6](/img/structure/B12578805.png)
3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. This compound is characterized by the presence of butylthio groups attached to the bithiophene core. Bithiophenes are known for their applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene typically involves the following steps:
Formation of Cuprous n-butylmercaptide: Freshly prepared cuprous oxide is reacted with 1-butanethiol in ethanol under reflux conditions to form cuprous n-butylmercaptide.
Coupling Reaction: The cuprous n-butylmercaptide is then reacted with o-dibromobenzene in a mixture of quinoline and pyridine under reflux conditions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as bromine or iodine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Photocatalysis: Employed in photocatalytic systems for the oxidation of organic compounds.
Material Science: Investigated for its potential in creating novel materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene involves its interaction with molecular targets in electronic devices. The butylthio groups enhance the compound’s solubility and processability, while the bithiophene core provides the necessary electronic properties for semiconductor applications. The compound’s ability to undergo oxidation and substitution reactions allows for further functionalization, making it versatile for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: A simpler bithiophene compound without butylthio groups.
3,3’-Dibutyl-2,2’-bithiophene: A similar compound with butyl groups instead of butylthio groups.
3,3’-Bis(tert-butylthio)-2,2’-bithiophene: A compound with tert-butylthio groups instead of butylthio groups.
Uniqueness
3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene is unique due to the presence of multiple butylthio groups, which enhance its solubility and processability compared to other bithiophene derivatives. This makes it particularly useful in applications requiring solution processing and high-performance electronic properties.
Propriétés
Numéro CAS |
200422-56-6 |
|---|---|
Formule moléculaire |
C36H38S9 |
Poids moléculaire |
759.3 g/mol |
Nom IUPAC |
3-butylsulfanyl-5-[5-(3-butylsulfanylthiophen-2-yl)thiophen-2-yl]-2-[5-[5-(3-butylsulfanylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C36H38S9/c1-4-7-18-37-27-16-21-40-34(27)29-13-10-24(42-29)25-11-15-31(43-25)36-33(39-20-9-6-3)23-32(45-36)26-12-14-30(44-26)35-28(17-22-41-35)38-19-8-5-2/h10-17,21-23H,4-9,18-20H2,1-3H3 |
Clé InChI |
RWZNUEAMQLFYOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=C(S4)C5=CC=C(S5)C6=C(C=CS6)SCCCC)SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azatricyclo[7.2.0.03,6]undecane](/img/structure/B12578735.png)
![2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]-](/img/structure/B12578740.png)
![5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12578745.png)
![1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]-](/img/structure/B12578750.png)
![6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12578753.png)

![4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid](/img/structure/B12578763.png)

![N-(3-Fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B12578778.png)
![2h-[1,4]Oxazino[3,4-b][1,3]oxazine](/img/structure/B12578783.png)
![4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate](/img/structure/B12578793.png)
![N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide](/img/structure/B12578796.png)

